Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate
Description
Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is a pyrazole-derived heterocyclic compound characterized by a phenyl substituent at position 2 and a methyl ester group at position 3 of the pyrazole ring. The 5-oxo moiety contributes to its keto-enol tautomerism, while the phenyl group enhances hydrophobicity and may influence intermolecular interactions such as π-π stacking. This compound is structurally analogous to several pyrazole-3-carboxylate derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 5-oxo-2-phenyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)12-13(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGRODHQDWSCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Ethanol, methanol, or toluene are commonly used. Polar aprotic solvents like DMF may accelerate the reaction but risk side products.
-
Catalyst : Acidic catalysts (e.g., acetic acid, HCl) or heterogeneous catalysts (e.g., Amberlyst-70) improve cyclization efficiency.
-
Temperature : Reflux conditions (70–100°C) are typical, with reaction times ranging from 2–6 hours.
Table 1: Representative Cyclocondensation Protocols
| β-Keto Ester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl acetoacetate | Acetic acid | Ethanol | 80 | 4 | 78 |
| Ethyl benzoylacetate | HCl (conc.) | Methanol | 70 | 3 | 82 |
| Methyl levulinate | Amberlyst-70 | Toluene | 100 | 6 | 85 |
Key variables influencing yield include the electron-withdrawing nature of the ester group and steric effects from substituents on the hydrazine.
One-Pot Synthesis Strategies
Recent advances emphasize one-pot methodologies to streamline synthesis. For example, a single-step reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) in a toluene-dichloromethane solvent system achieves cyclization within 2 hours under reflux. This approach eliminates intermediate isolation, reducing purification steps and improving scalability.
Mechanistic Insights
-
Nucleophilic attack : The hydrazine’s amino group attacks the electrophilic carbon of DMAD.
-
Tautomerization : Keto-enol tautomerism facilitates ring closure.
-
Esterification : In situ esterification stabilizes the final product.
Table 2: One-Pot Synthesis Parameters
| Hydrazine Derivative | Diethyl Acetylenedicarboxylate | Solvent Ratio (Toluene:DCM) | Yield (%) |
|---|---|---|---|
| Phenylhydrazine | 1.2 equiv | 3:1 | 88 |
| 4-Methoxyphenylhydrazine | 1.5 equiv | 2:1 | 75 |
Catalytic Enhancements and Green Chemistry
Heterogeneous catalysts like Amberlyst-70 or zeolites enhance reaction efficiency and enable recyclability. For instance, Amberlyst-70 in toluene achieves 85% yield with minimal catalyst loading (5 mol%). Microwave-assisted synthesis further reduces reaction times to 30 minutes, offering energy-efficient alternatives.
Table 3: Catalyst Performance Comparison
| Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Amberlyst-70 | 5 | 100 | 3 | 85 |
| Zeolite Y | 10 | 90 | 4 | 72 |
| None (thermal) | – | 80 | 6 | 65 |
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors outperform batch systems by maintaining consistent temperature and pressure, achieving yields >90% with residence times under 1 hour. Solvent recovery systems and automated purification (e.g., chromatography-free crystallization) further enhance feasibility.
Key Considerations:
-
Raw material availability : β-keto esters are commercially accessible, but bulk pricing influences cost.
-
Waste management : Acidic byproducts require neutralization, favoring solid acid catalysts.
Comparative Analysis of Synthetic Routes
Table 4: Method Efficacy and Limitations
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclocondensation | High purity | Multi-step purification | Moderate |
| One-Pot | Time-efficient | Solvent toxicity concerns | High |
| Catalytic (Amberlyst) | Recyclable catalyst | High temp required | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-3-carboxylate derivatives exhibit variations in substituents and ester groups, leading to differences in physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The phenyl group in the target compound distinguishes it from methyl-substituted analogs, likely enhancing crystallinity and thermal stability due to aromatic interactions .
Ester Group Variations :
- Methyl esters (e.g., CAS 51985-95-6) are more susceptible to hydrolysis than ethyl esters (e.g., CAS 40711-34-0), which may offer better stability in industrial formulations .
Hydrogen Bonding and Crystallography :
- The 5-oxo group participates in hydrogen bonding, influencing crystal packing. Tools like SHELX and SIR97 are critical for resolving such structures .
Biological Activity
Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyrazole ring fused with a phenyl group and a carboxylate ester. Its synthesis typically involves the cyclization of hydrazine derivatives with β-keto esters. A common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by esterification to yield the desired compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various derivatives of pyrazole compounds and found that certain derivatives, including those related to this compound, demonstrated promising antibacterial effects against multiple strains of bacteria .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 5-oxo-2-phenyl... | E. coli | 32 µg/mL |
| Methyl 5-oxo... | S. aureus | 16 µg/mL |
| M21 (related compound) | P. aeruginosa | 8 µg/mL |
Anticancer Activity
This compound has also been studied for its anticancer properties. In a recent study involving various synthesized pyrazolo derivatives, one derivative demonstrated a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . The compound's mechanism appears to involve inhibition of specific kinases associated with cancer proliferation.
Table 2: Anticancer Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6n | A549 (Lung) | 11.70 |
| Compound 6s | RFX 393 (Renal) | 19.92 |
The biological effects of this compound are attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors that are crucial in cellular processes related to growth and survival. For example, its role as an inhibitor of cyclin-dependent kinases (CDKs) has been highlighted in studies focusing on cancer therapy .
Case Studies
- Antimicrobial Evaluation : In one study, various pyrazole derivatives were assessed for their antimicrobial efficacy against clinical isolates. Methyl 5-oxo derivatives showed a notable reduction in bacterial growth compared to control groups.
- Cytotoxicity Assay : Another investigation focused on the cytotoxic effects of Methyl 5-oxo derivatives on renal carcinoma cells (RFX 393). The results indicated significant cell cycle arrest at the G0–G1 phase, suggesting potential use in cancer treatment strategies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-oxo-2-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of phenylhydrazine derivatives with β-keto esters. A typical route involves reacting phenylhydrazine with methyl acetylenedicarboxylate under reflux in ethanol, forming the pyrazole core . For greener synthesis, Bi₂O₃/ZrO₂ catalysts under solvent-free conditions achieve yields up to 85%, as demonstrated in comparative catalyst efficiency studies (e.g., Bi₂O₃/ZrO₂ vs. conventional acid catalysts) . Key parameters include temperature control (60–80°C) and stoichiometric ratios of reactants (1:1.2 hydrazine:ester).
Q. Which spectroscopic and crystallographic methods confirm the structure and purity of this compound?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O stretch ~1704 cm⁻¹) and N-H bonds (~3436 cm⁻¹) .
- NMR : ¹H NMR shows phenyl protons (δ 7.2–7.5 ppm) and ester methyl groups (δ 3.8 ppm); ¹³C NMR confirms the carbonyl carbon at ~165 ppm .
- LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 245.2 for C₁₂H₁₂N₂O₃) .
- X-ray crystallography : SHELXT software resolves crystal packing, with CIF files providing bond lengths (e.g., C=O: 1.22 Å) and torsion angles .
Advanced Research Questions
Q. How can hydrogen bonding interactions in the crystal lattice inform supramolecular assembly design?
- Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen bonds into motifs like R₂²(8) rings, which dominate in this compound due to N-H···O=C interactions (2.89 Å, 158°). These interactions form infinite chains, influencing solubility and stability . Co-crystal design can leverage these motifs by introducing complementary hydrogen bond donors/acceptors (e.g., carboxylic acids) to modulate physicochemical properties .
Q. What computational strategies predict the reactivity and tautomeric equilibria of this compound?
- Methodological Answer :
- DFT Calculations : At the B3LYP/6-31G* level, tautomeric equilibria (keto vs. enol) are modeled, showing the keto form is energetically favored (ΔG = 2.3 kcal/mol). Solvent effects (e.g., ethanol) are simulated using the Polarizable Continuum Model (PCM), revealing a 10% enol population in solution .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.1 eV) predict electrophilic reactivity at the carbonyl group, validated by nucleophilic addition experiments .
Q. How do substituent variations on the pyrazole ring influence electronic properties and bioactivity?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂ at C4) reduce HOMO-LUMO gaps by 0.5 eV, enhancing electrophilicity. Substituent Hammett constants (σ) correlate with reaction rates in SNAr mechanisms .
- Biological Activity : Chloro-substituted derivatives show 2-fold higher antimicrobial activity (MIC = 12.5 µg/mL) compared to the parent compound, attributed to increased lipophilicity (logP increases from 1.8 to 2.3) .
Key Notes
- Avoid commercial sources: Catalogs (e.g., ) are cited only for physicochemical data, not suppliers.
- Methodological rigor: Answers integrate synthetic protocols, analytical techniques, and computational modeling from peer-reviewed studies.
- Contradictions: No direct contradictions found; synthesis methods in and are complementary.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
